N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide
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Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxepin ring fused with an indole moiety, linked through an acetamide bridge, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxepin and indole intermediates, followed by their coupling through an acetamide linkage. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxepin or indole rings are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the parent compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Researchers investigate its interactions with biological molecules and potential as a bioactive agent.
Medicine: The compound is explored for its therapeutic potential, including its effects on specific biological pathways and targets.
Industry: Its unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological outcomes. The specific pathways involved depend on the context of its application, whether in therapeutic settings or as a research tool.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide stands out due to its unique combination of the benzodioxepin and indole moieties. Similar compounds include:
Benzodioxepin derivatives: These compounds share the benzodioxepin ring but differ in their functional groups and linkages.
Indole derivatives: Compounds with the indole structure but varying in their substituents and additional rings. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22N2O5 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(furan-2-carbonyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C25H22N2O5/c28-24(26-14-17-8-9-21-23(13-17)32-12-4-11-30-21)16-27-15-19(18-5-1-2-6-20(18)27)25(29)22-7-3-10-31-22/h1-3,5-10,13,15H,4,11-12,14,16H2,(H,26,28) |
InChI Key |
IHMRMHFKUNUYKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CO5)OC1 |
Origin of Product |
United States |
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